molecular formula C25H22F2N4O4S B11369648 2-(ethylsulfonyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]-N-(4-fluorophenyl)pyrimidine-4-carboxamide

2-(ethylsulfonyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]-N-(4-fluorophenyl)pyrimidine-4-carboxamide

Cat. No.: B11369648
M. Wt: 512.5 g/mol
InChI Key: ISQYNTYGVGNOCP-UHFFFAOYSA-N
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Description

2-(ETHANESULFONYL)-N-(4-FLUOROPHENYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes ethane sulfonyl, fluorophenyl, and furan moieties attached to a pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ETHANESULFONYL)-N-(4-FLUOROPHENYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrimidine core, the introduction of the ethane sulfonyl group, and the attachment of the fluorophenyl and furan moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(ETHANESULFONYL)-N-(4-FLUOROPHENYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Substitution reactions can occur at various positions on the pyrimidine core or the attached moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

2-(ETHANESULFONYL)-N-(4-FLUOROPHENYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate specific molecular interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(ETHANESULFONYL)-N-(4-FLUOROPHENYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(ETHANESULFONYL)-N-(4-FLUOROPHENYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE include other pyrimidine derivatives with different substituents. Examples include:

  • 2-(METHANESULFONYL)-N-(4-FLUOROPHENYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE
  • 2-(ETHANESULFONYL)-N-(4-CHLOROPHENYL)-5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 2-(ETHANESULFONYL)-N-(4-FLUOROPHENYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H22F2N4O4S

Molecular Weight

512.5 g/mol

IUPAC Name

2-ethylsulfonyl-N-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl-(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide

InChI

InChI=1S/C25H22F2N4O4S/c1-2-36(33,34)25-28-14-22(23(30-25)24(32)29-20-11-9-19(27)10-12-20)31(16-21-4-3-13-35-21)15-17-5-7-18(26)8-6-17/h3-14H,2,15-16H2,1H3,(H,29,32)

InChI Key

ISQYNTYGVGNOCP-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)F)N(CC3=CC=C(C=C3)F)CC4=CC=CO4

Origin of Product

United States

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